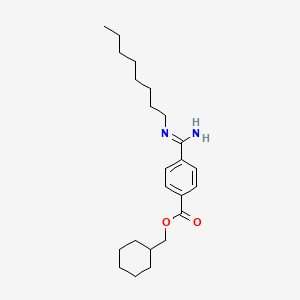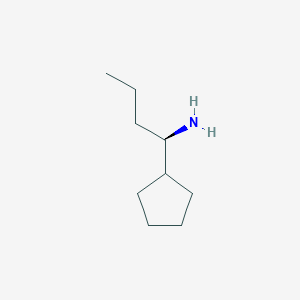
(R)-1-Cyclopentylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Cyclopentylbutan-1-amine is an organic compound characterized by a cyclopentyl group attached to a butan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyclopentylbutan-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with cyclopentylcarboxylic acid.
Reduction: The carboxylic acid is reduced to cyclopentylmethanol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Conversion to Bromide: Cyclopentylmethanol is then converted to cyclopentylmethyl bromide using phosphorus tribromide (PBr3).
Nucleophilic Substitution: The bromide is subjected to nucleophilic substitution with butylamine under basic conditions to yield ®-1-Cyclopentylbutan-1-amine.
Industrial Production Methods
Industrial production methods for ®-1-Cyclopentylbutan-1-amine may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Cyclopentylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces imines or amides.
Reduction: Yields secondary or tertiary amines.
Substitution: Forms various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-Cyclopentylbutan-1-amine is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules, including enzymes and receptors. Its chiral nature
Propiedades
Fórmula molecular |
C9H19N |
|---|---|
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
(1R)-1-cyclopentylbutan-1-amine |
InChI |
InChI=1S/C9H19N/c1-2-5-9(10)8-6-3-4-7-8/h8-9H,2-7,10H2,1H3/t9-/m1/s1 |
Clave InChI |
FIFGMKPLENXJCW-SECBINFHSA-N |
SMILES isomérico |
CCC[C@H](C1CCCC1)N |
SMILES canónico |
CCCC(C1CCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate](/img/structure/B12843601.png)
![N-[(2-Chlorophenyl)methyl]glycine ethyl ester](/img/structure/B12843602.png)
![5-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12843607.png)
![5-(Piperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B12843608.png)
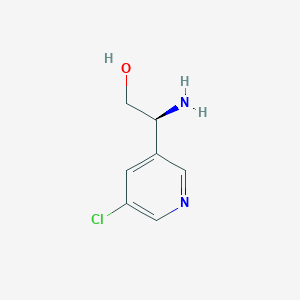
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B12843617.png)
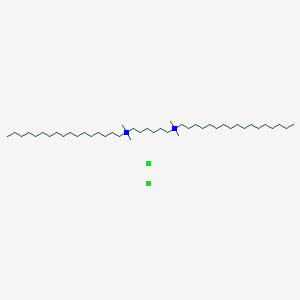


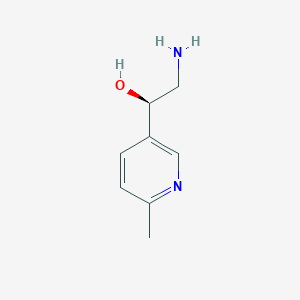
![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)
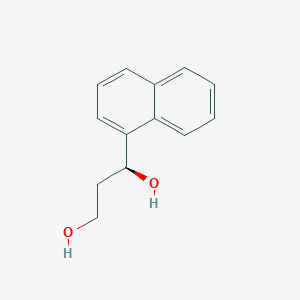
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-(methylamino)benzoate](/img/structure/B12843672.png)
